molecular formula C7H15NO2S B15096334 3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione

3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B15096334
M. Wt: 177.27 g/mol
InChI Key: KWEAOWRIBUGWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound It features a thiolane ring, which is a five-membered ring with one sulfur atom, and an amino group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the thiolane ring plays a crucial role in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1,1-dioxo-N-propan-2-ylthiolan-3-amine

InChI

InChI=1S/C7H15NO2S/c1-6(2)8-7-3-4-11(9,10)5-7/h6-8H,3-5H2,1-2H3

InChI Key

KWEAOWRIBUGWDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCS(=O)(=O)C1

Origin of Product

United States

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